

Protocol for live-cell imaging using 4-[4-(triphenylethenyl)phenyl]morpholine

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Compound of Interest

Compound Name:	4-[4-(Triphenylethenyl)phenyl]morpholine
CAS No.:	919789-74-5
Cat. No.:	B14178453

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Application Note: High-Resolution Wash-Free Lysosomal Tracking Using 4-[4-(triphenylethenyl)phenyl]morpholine

Audience: Researchers, cell biologists, and drug development professionals. Content Type: Advanced Experimental Protocol and Mechanistic Guide.

Introduction to the AIE Paradigm in Live-Cell Imaging

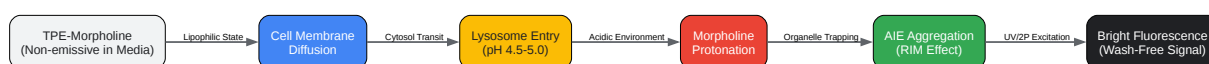
Lysosomes are highly dynamic, acidic organelles that play critical roles in cellular metabolism, macromolecular degradation, and apoptosis. In drug development, tracking lysosomal integrity is essential for evaluating lysosomotropic drugs and nanomedicines[1]. However, traditional commercial lysosomal probes (e.g., the LysoTracker series) suffer from Aggregation-Caused Quenching (ACQ). When these conventional dyes accumulate in the lysosome, their fluorescence diminishes, and they require rigorous washing steps that can perturb cell physiology.

The compound **4-[4-(triphenylethenyl)phenyl]morpholine** (often referred to as TPE-Morpholine or TPE-Ma) represents a paradigm shift. It is an Aggregation-Induced Emission (AIE) luminogen that is non-emissive in solution but highly fluorescent upon aggregation[2]. This unique photophysical property enables high-fidelity, wash-free imaging of lysosomes in living cells, offering superior photostability and a massive signal-to-noise ratio[3].

Mechanistic Insights: The Causality of Targeting and Emission

To achieve a self-validating experimental system, it is crucial to understand the causality behind the probe's behavior. The efficacy of TPE-Morpholine relies on a dual-mechanism approach:

- **Lysosomotropism via Protonation:** The morpholine moiety acts as the targeting vector. Morpholine is a weak base with a pKa of approximately 8.3[4]. In the neutral environment of the cell culture medium and cytosol (pH ~7.4), the molecule remains unprotonated and highly lipophilic, allowing it to freely diffuse across the plasma membrane. Upon entering the acidic lumen of the lysosome (pH 4.5–5.0), the morpholine nitrogen becomes protonated[1]. This positive charge renders the molecule hydrophilic, preventing it from crossing the lipid bilayer back into the cytosol. This "proton sponge" effect traps the probe inside the lysosome[3].
- **Fluorescence Activation via RIM:** The tetraphenylethylene (TPE) core is the AIEgen. In dilute aqueous environments (like the cytosol or culture media), the phenyl rings of the TPE core rotate freely, dissipating excited-state energy non-radiatively (the "dark" state)[2]. However, as the protonated probe accumulates to high local concentrations within the confined space of the lysosome, the molecules aggregate. This aggregation causes a Restriction of Intramolecular Motions (RIM), blocking non-radiative decay pathways and forcing the energy to be released as bright fluorescence[2].



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Mechanism of Action: Lysosomal trapping and AIE activation of TPE-Morpholine.

Photophysical Properties and Specifications

The table below summarizes the quantitative data and the experimental impact of the probe's physical properties.

Parameter	Specification	Experimental Causality / Impact
Fluorophore Core	Tetraphenylethylene (TPE)	Enables AIE; eliminates background noise from unbound probe[2].
Targeting Group	Morpholine	Drives pH-dependent lysosomal trapping without requiring antibodies[4].
Excitation (1P / 2P)	~350–380 nm / ~760 nm	Compatible with standard UV lasers and deep-tissue two-photon setups[3].
Emission Max	~470–500 nm	Emits bright blue/cyan fluorescence exclusively in the aggregated state.
Stokes Shift	>100 nm	Prevents self-absorption and minimizes background auto-fluorescence.
Cytotoxicity	Exceptionally Low	Permits long-term, longitudinal tracking of lysosomal dynamics[3].

Experimental Protocol: Wash-Free Live-Cell Imaging

This protocol is designed to be a self-validating workflow. Because the probe is strictly AIE-active, the absence of background fluorescence in the media validates the structural integrity of the probe, while punctate intracellular signaling validates successful lysosomal targeting.

A. Reagent Preparation

- Stock Solution (10 mM): Dissolve TPE-Morpholine in high-purity, cell-culture grade DMSO. Aliquot into light-protected microcentrifuge tubes and store at -20°C.
- Working Solution (5–10 μM): Immediately prior to imaging, dilute the stock solution into pre-warmed, phenol red-free culture medium.
 - Expert Insight: Add the DMSO stock dropwise while gently vortexing the medium. This prevents premature aggregation of the highly hydrophobic TPE core before it reaches the cells. Ensure the final DMSO concentration remains <0.1% (v/v) to avoid solvent-induced cytotoxicity or artificial membrane permeabilization.

B. Cell Culture and Staining

- Seed the target cells (e.g., HeLa, MCF-7) in a 35 mm glass-bottom confocal imaging dish at a density of

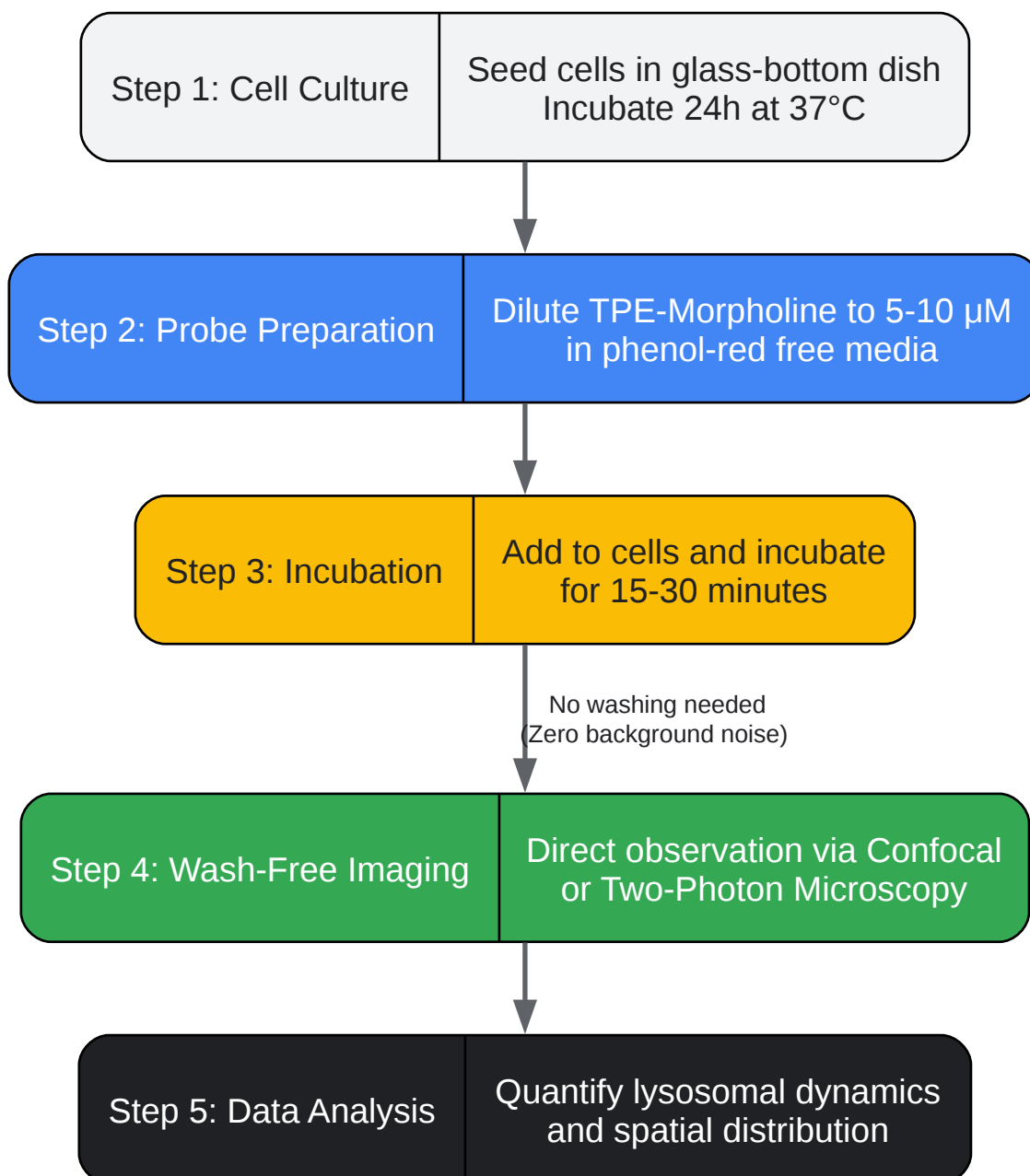
cells/dish.
- Incubate at 37°C with 5%

for 24 hours to allow for complete adherence and exponential growth.
- Aspirate the standard culture medium and gently wash the cells once with 1X PBS to remove serum esterases and debris.
- Add 1 mL of the 5–10 μM TPE-Morpholine working solution to the dish.
- Incubate the cells for 15 to 30 minutes at 37°C.
 - Expert Insight: This specific kinetic window is required for the unprotonated probe to diffuse through the cytosol and fully accumulate within the lysosomes.

C. Wash-Free Imaging Execution

Unlike traditional protocols, do not wash the cells after incubation. The unbound TPE-Morpholine remaining in the aqueous culture medium is fully solvated; its phenyl rings rotate freely, rendering it completely dark[2].

- Transfer the dish directly to the confocal or two-photon microscope stage.
- Excitation: Use a 365 nm or 405 nm laser line for single-photon imaging, or tune a femtosecond pulsed laser to ~760 nm for two-photon imaging[3].
- Emission: Collect the signal using a bandpass filter set to 450–550 nm.



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Experimental Workflow: Step-by-step methodology for wash-free live-cell imaging.

Troubleshooting and Optimization

Observation	Potential Cause	Corrective Action
High Background / Extracellular Fluorescent Aggregates	Probe precipitated in the culture medium prior to cellular uptake.	Ensure the DMSO stock is fully dissolved. Add the probe to the medium under agitation. Do not exceed 10 μ M.
Weak or Diffuse Intracellular Signal	Lysosomal pH gradient is compromised (alkalization).	Ensure cells are healthy. Dead or dying cells lose their acidic lysosomal pH, preventing the protonation and trapping of the morpholine group[1].
Cellular Detachment or Morphology Changes	DMSO toxicity or prolonged UV exposure.	Keep DMSO <0.1%. If phototoxicity occurs during timelapse, switch to two-photon excitation (760 nm) to reduce phototoxicity[3].

References

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